Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a liquid substance .
Molecular Structure Analysis
The InChI code for Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is 1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3 .Physical And Chemical Properties Analysis
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a liquid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Pharmacologically Active Molecules
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate has been utilized in the synthesis of various pharmacologically active molecules. For instance, its use in the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines has enabled the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a precursor for CK2 inhibitors like CX-5011. This demonstrates the compound's potential in radical chemistry for preparing pharmacologically active molecules (Regan et al., 2012).
Antimicrobial Activity
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate derivatives have shown promise in antimicrobial applications. Specific derivatives have been synthesized and screened for their antimicrobial activity, indicating the potential of these compounds in combating various pathogenic micro-organisms (El‐Sayed et al., 2008).
Novel Pyrimidine Derivatives Synthesis
The compound is also pivotal in synthesizing novel pyrimidine derivatives. For example, it reacts under microwave irradiation and solvent-free conditions to yield pyrimido[1,2-a]pyrimidines, highlighting its role in creating new chemical structures with potential applications (Eynde et al., 2001).
Synthesis of Antioxidant Agents
Derivatives of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate have been used in the synthesis of novel compounds with potential antioxidant properties. These synthesized compounds have been evaluated for their antioxidant activity, which is crucial in various therapeutic applications (Asha et al., 2009).
Synthesis of Antitumor Agents
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies include in silico prediction and in vitro evaluations, highlighting the compound's role in developing potential chemotherapeutics (El-Kalyoubi & Agili, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,4,6-trimethylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRQWMYAYZEMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527350 |
Source
|
Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |
CAS RN |
90905-54-7 |
Source
|
Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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